Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate
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Overview
Description
Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate is a coordination compound that belongs to the family of poly(pyrazolyl)borate ligandsThey are characterized by their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate typically involves the reaction of a pyrazole derivative with a boron source in the presence of a thallium salt. One common method involves the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent. This method, however, has drawbacks such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high temperature conditions .
Industrial Production Methods
the optimized conditions for laboratory synthesis, such as the use of dichloroborane dimethylsulfide complex (BHCl2·SMe2) as the boron source and 3-tert-butylpyrazole as the standard azaheterocycle, can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.
Reduction: Reduction reactions involving this compound are also possible, but specific details are scarce.
Substitution: The compound can undergo substitution reactions, where the pyrazolyl groups can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include haloboranes and pyrazolides. The reactions are typically carried out under mild conditions to ensure the stability of the compound .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with haloboranes can yield various poly(pyrazolyl)borate complexes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate involves its ability to form stable complexes with metal ions. The pyrazolyl groups coordinate to the metal center, creating a stable structure that can participate in various chemical reactions. The specific molecular targets and pathways involved depend on the metal ion and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate include:
Hydrotris[3-(4-pyridyl)pyrazol-1-yl]borate: This compound has 4-pyridyl substituents instead of 2-pyridyl, leading to different coordination properties.
Hydrotris[3-(2-furyl)pyrazol-1-yl]borate: This compound has 2-furyl substituents, which also affect its coordination behavior.
Uniqueness
This compound is unique due to its specific combination of pyrazolyl and pyridyl groups, which provide a balance of electronic and steric properties. This makes it particularly effective in forming stable complexes with a wide range of metal ions, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
boric acid;tris(3-pyridin-2-ylpyrazol-1-yl)thallane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H6N3.BH3O3.Tl/c3*1-2-5-9-7(3-1)8-4-6-10-11-8;2-1(3)4;/h3*1-6H;2-4H;/q3*-1;;+3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSHYLSEWIKQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.C1=CC=NC(=C1)C2=NN(C=C2)[Tl](N3C=CC(=N3)C4=CC=CC=N4)N5C=CC(=N5)C6=CC=CC=N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BN9O3Tl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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